

# An In-depth Technical Guide to NCA029: A Novel HsClpP Activator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCA029    |           |
| Cat. No.:            | B12369494 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

NCA029 is a novel, potent, and selective small-molecule activator of the human mitochondrial caseinolytic protease P (HsClpP). Identified through the optimization of the initial hit compound CCG1423, NCA029 has demonstrated significant therapeutic potential, particularly in the context of colorectal adenocarcinoma. Its mechanism of action involves the targeted activation of HsClpP, leading to mitochondrial dysfunction, the induction of an integrated stress response mediated by Activating Transcription Factor 3 (ATF3), and ultimately, apoptosis in cancer cells. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NCA029, including detailed experimental protocols and a summary of its pharmacokinetic profile.

### **Chemical Structure and Physicochemical Properties**

**NCA029** is chemically defined as 1-(3-cyanobenzyl)-N-(4-(trifluoromethyl)benzyl)-1,2,5,6-tetrahydropyridine-3-carboxamide.

Chemical Structure:

Caption: Figure 1. 2D Chemical Structure of NCA029.

Physicochemical Properties:



| Property          | Value                                                                                            |
|-------------------|--------------------------------------------------------------------------------------------------|
| Molecular Formula | C22H20F3N3O                                                                                      |
| Molecular Weight  | 399.42 g/mol                                                                                     |
| IUPAC Name        | 1-(3-cyanobenzyl)-N-(4-<br>(trifluoromethyl)benzyl)-1,2,5,6-<br>tetrahydropyridine-3-carboxamide |

# **Biological Activity and Pharmacological Properties**

**NCA029** is a selective activator of HsClpP, showing a nearly 50-fold increase in activity compared to its parent compound.[1] It does not exhibit significant activity against bacterial ClpP homologues, suggesting a low probability of disrupting the gut microbiome.[1]

**In Vitro Activity** 

| Parameter                     | Cell Line | Value (μM) | Reference |
|-------------------------------|-----------|------------|-----------|
| EC50 (HsClpP activation)      | -         | 0.2        | [1]       |
| IC50 (Anti-<br>proliferative) | HCT116    | 1.1        | [1]       |
| SW620                         | 1.5       |            |           |
| HCT15                         | 3.5       | _          |           |
| SW480                         | 5.4       | _          |           |
| DLD-1                         | 3.1       | _          |           |
| H69 (SCLC)                    | 5.04      | [2]        | _         |
| H82 (SCLC)                    | 1.04      | [2]        |           |

#### **In Vivo Efficacy**

In a HCT116 xenograft mouse model, intravenous administration of **NCA029** resulted in significant tumor growth inhibition.[1]



| Dose      | Tumor Growth Inhibition | Reference |
|-----------|-------------------------|-----------|
| 2.5 mg/kg | ~70%                    | [1]       |
| 5 mg/kg   | 83.6%                   | [1]       |

#### **Pharmacokinetics**

Pharmacokinetic studies in rats revealed a favorable profile for NCA029.[1]

| Parameter             | Value     |
|-----------------------|-----------|
| Oral Half-life (t1/2) | 4.7 hours |

# Mechanism of Action: The ATF3-Dependent Integrated Stress Response

**NCA029** exerts its anti-cancer effects by targeting and activating HsClpP, a key protease in the mitochondrial matrix. This activation triggers a cascade of events culminating in programmed cell death.





Figure 2. NCA029 Signaling Pathway

Click to download full resolution via product page

Caption: Figure 2. **NCA029** Signaling Pathway.

The binding of **NCA029** to HsClpP enhances its proteolytic activity, leading to mitochondrial dysfunction.[1] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and impaired ATP production. The cellular stress induced by mitochondrial dysfunction activates the Integrated Stress Response (ISR), a key signaling network for managing cellular homeostasis.[1] A central mediator of the ISR in this context is Activating Transcription Factor 3 (ATF3), which is significantly upregulated.[1] The ATF3-dependent signaling cascade ultimately promotes apoptosis, leading to the death of cancer cells.[1]



## **Experimental Protocols**

The following are generalized protocols based on methodologies reported in the primary literature. For precise details, including reagent concentrations and specific instrumentation, consulting the original research articles is recommended.

#### Synthesis of NCA029

A detailed, multi-step synthesis protocol would be required for the chemical synthesis of **NCA029**, starting from commercially available reagents. This would involve standard organic chemistry techniques such as coupling reactions, reductions, and purifications.

#### **HsClpP Activation Assay**

This assay measures the ability of a compound to enhance the proteolytic activity of HsClpP.





Figure 3. HsClpP Activation Assay Workflow

Click to download full resolution via product page

Caption: Figure 3. HsClpP Activation Assay Workflow.

- Preparation: A suitable assay buffer is prepared containing recombinant human ClpP protein and a fluorogenic peptide substrate.
- Compound Addition: NCA029, dissolved in an appropriate solvent (e.g., DMSO), is added to the assay mixture at various concentrations. Control wells receive only the solvent.
- Incubation: The reaction is incubated at 37°C to allow for enzymatic activity.



- Measurement: The fluorescence intensity is measured at regular intervals using a plate reader. An increase in fluorescence corresponds to the cleavage of the substrate by activated HsClpP.
- Analysis: The rate of substrate cleavage is determined, and the data are plotted against the concentration of NCA029 to calculate the EC50 value.

#### **Cell Viability (MTT) Assay**

This assay determines the cytotoxic effect of NCA029 on cancer cell lines.

- Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of NCA029 for a specified period (e.g., 72 hours).
- MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved using a solubilization solution.
- Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

#### In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of NCA029 in a living organism.

- Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice.
- Tumor Growth: The tumors are allowed to grow to a palpable size.



- Treatment: The mice are randomized into treatment and control groups. The treatment group
  receives NCA029 (e.g., via intravenous injection) at specified doses and schedules. The
  control group receives a vehicle control.
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: At the end of the study, the tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).
- Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

#### Conclusion

**NCA029** is a promising preclinical candidate for the treatment of colorectal cancer and potentially other malignancies. Its novel mechanism of action, involving the targeted activation of HsClpP and induction of the ATF3-dependent integrated stress response, offers a new therapeutic avenue. The favorable in vitro and in vivo activity, coupled with a good pharmacokinetic profile, warrants further investigation and development of **NCA029** as a potential anti-cancer agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this innovative compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NCA-029, a potent HsClpP agonist with efficacy in colorectal cancer model | BioWorld [bioworld.com]
- 2. A shape complementarity strategy based on NCA029 enables potent HsClpP agonists for the treatment of small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to NCA029: A Novel HsClpP Activator]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12369494#nca029-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com